molecular formula C3H2N2O2 B13546987 1,2,4-Oxadiazole-3-carbaldehyde

1,2,4-Oxadiazole-3-carbaldehyde

Cat. No.: B13546987
M. Wt: 98.06 g/mol
InChI Key: QSEMMDRNQSCVEA-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbaldehyde is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the carbaldehyde group at the 3-position adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, the reaction of amidoximes with carboxylic acid chlorides in the presence of a base such as triethylamine can yield 1,2,4-oxadiazoles . Another method involves the use of nitrile oxides, which can react with nitriles to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods using catalysts like graphene oxide have been developed to enhance yield and reduce reaction times . These methods are environmentally benign and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, depending on its functionalization. For example, oxadiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and histone deacetylase, which are involved in neurological and cancer pathways . The presence of the carbaldehyde group allows for covalent bonding with target proteins, enhancing its inhibitory effects .

Comparison with Similar Compounds

1,2,4-Oxadiazole-3-carbaldehyde can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the carbaldehyde group, which imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

1,2,4-oxadiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2/c6-1-3-4-2-7-5-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEMMDRNQSCVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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